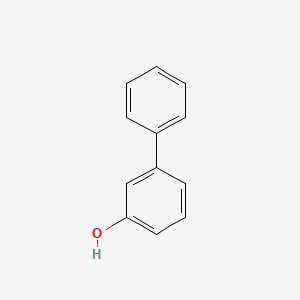

3-Phenylphenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXYXCRCOKCZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022462 | |

| Record name | 3-Phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-51-8 | |

| Record name | 3-Phenylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PHENYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-3-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BIPHENYLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU11X47H4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylphenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylphenol, also known as m-phenylphenol or 3-hydroxybiphenyl, is an organic aromatic compound belonging to the class of biphenyls and phenols. It is characterized by a phenol (B47542) ring substituted with a phenyl group at the meta (3-) position. This compound serves as a versatile building block in organic synthesis and has garnered interest in various industrial and research applications. It is recognized for its utility as a disinfectant, preservative, and fungicide.[1] Furthermore, in the realm of biochemical research, this compound is a key reagent in the sensitive colorimetric analysis of uronic acids.

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, including its physicochemical characteristics, spectral data, and detailed experimental protocols for its synthesis, purification, and application in analytical methods. The information presented herein is intended to be a valuable resource for professionals in research, and drug development.

Chemical Structure and Identifiers

The chemical structure of this compound consists of two phenyl rings directly bonded to each other, with a hydroxyl group attached to the C3 position of one of the rings.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [1,1'-Biphenyl]-3-ol[1] |

| Other Names | 3-Hydroxybiphenyl, m-Biphenylol, m-Hydroxybiphenyl, m-Hydroxydiphenyl, m-Phenylphenol[1][2] |

| CAS Number | 580-51-8[1] |

| Molecular Formula | C₁₂H₁₀O[1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)O[1] |

| InChI Key | UBXYXCRCOKCZIT-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

This compound is a white to yellow-beige crystalline powder or solid at room temperature.[1] It is sparingly soluble in water but exhibits good solubility in various organic solvents, including ethanol (B145695), diethyl ether, and dimethyl sulfoxide (B87167) (DMSO).[2][3]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 170.21 g/mol [3] |

| Melting Point | 75-80 °C[4] |

| Boiling Point | >300 °C[2] |

| Water Solubility | 0.14 g/L at 25 °C[1] |

| pKa | 9.64 at 25 °C[1] |

| Appearance | White to yellow-beige crystalline powder[1] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows a complex multiplet in the aromatic region, corresponding to the nine protons on the two phenyl rings, and a broad singlet for the phenolic hydroxyl proton.

Table 3: ¹H NMR Spectral Data of this compound (CDCl₃, 90 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.64 - 7.14 | m | 9H | Ar-H |

| 5.05 | s (br) | 1H | -OH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays twelve distinct signals, corresponding to the twelve carbon atoms in the molecule.

Table 4: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 155.6 | C-OH |

| 142.8 | C-C (ipso) |

| 141.1 | C-C (ipso) |

| 129.8 | Ar-CH |

| 128.7 | Ar-CH |

| 127.3 | Ar-CH |

| 119.5 | Ar-CH |

| 114.9 | Ar-CH |

| 114.2 | Ar-CH |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl and aromatic functional groups.

Table 5: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibration Mode |

| 3600 - 3100 (broad) | O-H stretch |

| 3100 - 3000 | C-H stretch (aromatic) |

| 1600, 1580, 1480 | C=C stretch (aromatic ring) |

| 1350 - 1200 | C-O stretch |

| 900 - 675 | C-H bend (aromatic) |

Mass Spectrometry

The mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

Table 6: Key Mass Spectrometry Data for this compound

| m/z | Ion |

| 170 | [M]⁺ (Molecular ion) |

| 141 | [M - CHO]⁺ |

| 115 | [M - CHO - C₂H₂]⁺ |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are the Suzuki coupling and the Ullmann condensation.

This method involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Suzuki Coupling Workflow for this compound Synthesis

Protocol:

-

To a round-bottom flask, add 3-bromophenol (1 equivalent), phenylboronic acid (1.1 equivalents), and sodium carbonate (2 equivalents) dissolved in a minimal amount of water.

-

Add toluene as the solvent.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equivalents) as the catalyst.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.

Ullmann Condensation Workflow for this compound Synthesis

Protocol:

-

In a sealed tube or a flask equipped with a reflux condenser, combine 3-iodophenol (1 equivalent), benzene (as the aryl source, in excess), potassium carbonate (2 equivalents), and copper powder (1.5 equivalents).

-

Add a high-boiling polar solvent such as pyridine or dimethylformamide (DMF).

-

Heat the mixture to a high temperature (typically 150-200 °C) for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the copper salts.

-

Acidify the filtrate with dilute hydrochloric acid and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by vacuum distillation or recrystallization.

Purification by Recrystallization

Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).

-

If colored impurities are present, add a small amount of activated charcoal and heat briefly.

-

Perform a hot gravity filtration to remove insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Colorimetric Assay for Uronic Acid Determination

This compound is used in a colorimetric method to quantify uronic acids. The assay is based on the reaction of uronic acids with this compound in a sulfuric acid/tetraborate (B1243019) solution to produce a colored product.

Workflow for the Colorimetric Determination of Uronic Acid

Protocol:

-

Prepare a standard curve using known concentrations of galacturonic acid.

-

To 400 µL of the sample or standard in a glass tube, add 40 µL of 4 M sulfamic acid/potassium sulfamate solution (pH 1.6) and mix.

-

Carefully add 2.4 mL of 75 mM sodium tetraborate in concentrated sulfuric acid and vortex vigorously.

-

Heat the tubes in a boiling water bath for 20 minutes.

-

Cool the tubes in an ice bath for 10 minutes.

-

Add 80 µL of 0.15% (w/v) this compound in 0.5% (w/v) NaOH to each tube and vortex immediately.

-

Allow the color to develop at room temperature for at least 10 minutes.

-

Measure the absorbance at 520 nm using a spectrophotometer.

-

Calculate the uronic acid concentration in the samples by comparing their absorbance to the standard curve.

Biological Activity and Potential Applications

This compound exhibits a range of biological activities that are of interest to researchers and drug development professionals.

-

Antimicrobial and Fungicidal Activity: It is widely used as a disinfectant, preservative, and fungicide.[1] Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell death or inhibition of growth.[1]

-

Antioxidant Properties: this compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative reactions.[1]

-

Enzyme Inhibition: While specific studies on this compound are limited, related phenolic compounds are known to inhibit various enzymes. For instance, it has been found to inhibit transfer reactions of flavonol glycosides.[3] The metabolism of biphenyl, of which this compound is a metabolite, involves cytochrome P450 enzymes.[2] Polyphenolic compounds, in general, are known to interact with and modulate the activity of CYP450 isoenzymes, which can have significant implications for drug metabolism.

-

Immunomodulatory Effects: In vitro studies have suggested that this compound may have immunomodulatory effects on human liver cells.[3]

The biological activities of this compound suggest its potential for further investigation in the development of new antimicrobial agents and as a lead compound in drug discovery programs. Its ability to interact with biological systems warrants further exploration of its specific molecular targets and signaling pathways.

Safety Information

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

References

a member of the class of hydroxybiphenyls that is phenol in which the hydrogen at position 3 has been replaced by a phenyl group

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-phenylphenol, a member of the hydroxybiphenyl class of compounds. It details its chemical and physical properties, synthesis, and key applications, with a particular focus on its use as a sensitive colorimetric reagent in biochemical assays. The guide also explores its biological activities, including its antimicrobial and antioxidant properties, and summarizes available toxicological data. Detailed experimental protocols for its synthesis, analysis, and primary application are provided to support researchers in their practical work. Furthermore, this document includes visualizations of key experimental workflows to facilitate understanding and implementation.

Introduction

This compound, also known as 3-hydroxybiphenyl or m-phenylphenol, is an organic compound with the chemical formula C₁₂H₁₀O.[1] It consists of a phenol (B47542) ring where the hydrogen atom at the 3rd position has been substituted by a phenyl group.[2][3] This compound and its isomers are significant in various industrial and research applications. This compound is particularly noted for its role as a chromogenic reagent in the quantification of uronic acids, a critical component of complex carbohydrates in biological matrices.[3] Additionally, its phenolic structure imparts antimicrobial and antioxidant properties, making it a subject of interest in the development of new functional molecules.[4] This guide aims to consolidate the technical information available on this compound to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a beige or white to light yellow crystalline solid at room temperature.[1][4] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, diethyl ether, and benzene.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Hydroxybiphenyl, m-phenylphenol, [1,1'-Biphenyl]-3-ol | [5][6] |

| CAS Number | 580-51-8 | [5] |

| Molecular Formula | C₁₂H₁₀O | [2] |

| Molecular Weight | 170.21 g/mol | [2] |

| Appearance | Beige or white to light yellow crystalline solid | [1][4] |

| Melting Point | 75-80 °C | [7] |

| Boiling Point | >300 °C | [1] |

| Solubility | Sparingly soluble in water; soluble in ethanol, diethyl ether, benzene | [1] |

| pKa | ~9.64 | Not explicitly found in searches |

Synthesis and Manufacturing

Several methods for the synthesis of this compound have been reported. One common laboratory-scale synthesis involves the diazotization of 3-aminobiphenyl, followed by hydrolysis of the resulting diazonium salt. Industrial production may involve the photochemical reaction of 3-chlorobiphenyl (B164846) or the cleavage of its corresponding ether.[1]

General Laboratory Synthesis from a Phenylphenol Mixture

A documented method for the separation of m-phenylphenol from a mixture of phenylphenols involves leveraging the differential solubility of their sodium salts.[8]

-

Preparation: To a 100 mL beaker, add 25 g of a starting mixture of phenylphenols.

-

Reaction: Add an aqueous solution containing 1.0 g of sodium hydroxide. The molar ratio of caustic to m-phenylphenol should be approximately 5.55 to 1.

-

Heating: Heat the mixture to 95 °C and stir for 10 minutes at this temperature. Maintain the volume by adding water as necessary.

-

Isolation: Collect the solid precipitate by filtration.

-

Acidification: Treat the filter cake with a small amount of hydrochloric acid.

-

Drying: Dry the resulting solid to yield the purified phenylphenol isomer.[8]

Biological Activities and Mechanism of Action

Antimicrobial Activity

This compound is utilized as a disinfectant, preservative, and fungicide in various industrial products.[9] Its antimicrobial mechanism of action is primarily attributed to the disruption of microbial cell membranes, which leads to the loss of cellular integrity and ultimately, cell death.[10] As a phenolic compound, it can also interfere with essential cellular processes by denaturing proteins and inhibiting enzymes.

Antioxidant Activity

The phenolic hydroxyl group in this compound allows it to act as an antioxidant. It can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating radical chain reactions.[11] This scavenging of free radicals helps to prevent or mitigate oxidative damage to biological molecules.

Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, polyphenolic compounds, in general, are known to interact with various cellular signaling cascades. These can include pathways involved in inflammation, cell proliferation, and apoptosis. For instance, many polyphenols are known to influence the NF-κB and MAPK signaling pathways.[11] The antioxidant properties of this compound also suggest a potential role in modulating signaling pathways that are sensitive to the cellular redox state.

It is important to note that the metabolism of related compounds, such as ortho-phenylphenol (OPP), involves hydroxylation and subsequent conjugation to form sulfates and glucuronides.[12] The metabolism of this compound is expected to follow a similar pathway, which could influence its biological activity and interactions with cellular signaling.

Toxicological Profile

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Result | Reference(s) |

| Oral LD50 (Rat) | >2000 mg/kg (ATE) | [13] |

| Dermal LD50 (Rat) | >2000 mg/kg (ATE) | [13] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [13] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [13] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [13] |

ATE: Acute Toxicity Estimate

Experimental Protocols

Quantification of Uronic Acids using the m-Hydroxydiphenyl Method

This colorimetric assay is a primary application of this compound (m-hydroxydiphenyl) and is used for the quantitative determination of uronic acids in biological samples.[14][15]

-

Concentrated Sulfuric Acid (H₂SO₄)

-

4 M Sulfamic Acid/Potassium Sulfamate (B1201201) solution, pH 1.6

-

75 mM Sodium Tetraborate (B1243019) in concentrated H₂SO₄

-

m-Hydroxydiphenyl (this compound) solution (0.15% w/v in 0.5% NaOH)

-

0.5% (w/v) Sodium Hydroxide (NaOH)

-

D-galacturonic acid standards

-

Borosilicate glass tubes

-

Spectrophotometer

-

Sample Preparation: Prepare aqueous solutions of samples containing uronic acids. For solid samples like cell walls, hydrolyze them first.

-

Reaction Setup: In a borosilicate glass tube, add 400 µL of the sample or standard.

-

Sulfamic Acid Addition: Add 40 µL of 4 M sulfamic acid/potassium sulfamate solution and vortex.

-

Tetraborate-Sulfuric Acid Addition: Add 2.4 mL of 75 mM sodium tetraborate in sulfuric acid solution and vortex vigorously.

-

Heating: Place the tubes in a boiling water bath (100 °C) for 20 minutes.

-

Cooling: Immediately transfer the tubes to an ice bath for 10 minutes to cool.

-

Color Development: Add 80 µL of the 0.15% m-hydroxydiphenyl solution and vortex to mix. Allow the color to develop for at least 10 minutes at room temperature.

-

Measurement: Measure the absorbance at 525 nm using a spectrophotometer. The color is unstable, so readings should be taken in a timely manner.

-

Quantification: Determine the concentration of uronic acids in the samples by comparing their absorbance to a standard curve prepared with D-galacturonic acid.[14][16]

Analytical Determination by HPLC

A High-Performance Liquid Chromatography (HPLC) method with UV detection can be used for the simultaneous determination of this compound along with other phenolic compounds.[17]

-

HPLC System: With UV detector

-

Column: Cholester column

-

Mobile Phase: Gradient of acetonitrile (B52724) and water

-

Detection Wavelength: 280 nm

-

Derivatization (optional but recommended for enhanced sensitivity): Pre-column derivatization with 4-nitrobenzoyl chloride in a borate (B1201080) buffer (pH 8.5) at 50 °C for 1 minute.[17]

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Extract the sample with a suitable solvent and perform any necessary cleanup steps.

-

Derivatization (if applicable): Mix the sample or standard with the derivatizing agent under the specified conditions.

-

Injection: Inject the prepared sample or standard into the HPLC system.

-

Analysis: Run the analysis under the specified chromatographic conditions.

-

Quantification: Identify and quantify this compound by comparing the retention time and peak area to those of the standards.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. This compound | C12H10O | CID 11381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 580-51-8 [chemicalbook.com]

- 4. CAS 580-51-8: this compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 580-51-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound 85 580-51-8 [sigmaaldrich.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 10. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Comparative metabolism of ortho-phenylphenol in mouse, rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. scribd.com [scribd.com]

- 15. Determination of uronic acid content [bio-protocol.org]

- 16. Cell Wall Genomics - Techniques [cellwall.genomics.purdue.edu]

- 17. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]

An In-depth Technical Guide to 3-Phenylphenol (CAS 580-51-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylphenol, also known as 3-hydroxybiphenyl, is an organic compound with the chemical formula C₁₂H₁₀O. It belongs to the class of hydroxybiphenyls, where a phenyl group is substituted at the third position of a phenol (B47542) ring. This off-white to beige crystalline solid is a versatile compound with applications ranging from a disinfectant and preservative to a sensitive analytical reagent.[1][2][3] Its biological properties, including antimicrobial and antioxidant activities, make it a subject of interest in research and development, particularly in the fields of drug discovery and material science. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis and experimental protocols, biological activities, and safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 580-51-8 | [4] |

| Molecular Formula | C₁₂H₁₀O | [5] |

| Molecular Weight | 170.21 g/mol | [5] |

| Appearance | White to yellow-beige crystalline powder or chunks | [1][6] |

| Melting Point | 75-80 °C | [6] |

| Boiling Point | >300 °C | |

| Solubility | Sparingly soluble in water. Soluble in ethanol, ether, and benzene. | [3] |

| pKa | 9.64 at 25°C | [1][6] |

| LogP | 3.23 | [6] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. Key spectral data are summarized below.

| Spectroscopy | Key Features | Reference |

| ¹H NMR | Signals for aromatic protons are expected in the 7-8 ppm range, with the hydroxyl proton appearing between 4-7 ppm. | [7] |

| ¹³C NMR | [4] | |

| Infrared (IR) | A characteristic broad O-H stretching band is observed in the region of 3300-3400 cm⁻¹. | [7] |

| Mass Spectrometry (MS) | The molecular ion peak is observed at m/z 170. | [4] |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, with the Suzuki-Miyaura cross-coupling reaction being a common and efficient approach in a laboratory setting.[8][9][10] This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound.

Synthesis of this compound via Suzuki-Miyaura Coupling

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromophenol (1 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).

-

Solvent and Catalyst Addition: Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent. Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3-bromophenol) is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (B1210297) (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

-

Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods (NMR, IR, MS).

Applications and Experimental Protocols

Colorimetric Determination of Uronic Acids

This compound is a key reagent in the colorimetric determination of uronic acids, which are important components of polysaccharides in biological samples.

Experimental Protocol:

-

Reagent Preparation:

-

Sulfuric Acid-Borate Solution: Prepare a solution of 0.0125 M sodium tetraborate (B1243019) in concentrated sulfuric acid.

-

This compound Reagent: Prepare a 0.15% (w/v) solution of this compound in 0.5% (w/v) sodium hydroxide.

-

-

Standard Curve Preparation: Prepare a series of standard solutions of galacturonic acid (e.g., 0 to 100 µg/mL).

-

Assay Procedure:

-

To 1 mL of the sample or standard solution in a test tube, add 6 mL of the sulfuric acid-borate solution. Mix well and heat in a boiling water bath for 5 minutes.

-

Cool the tubes to room temperature.

-

Add 100 µL of the this compound reagent and mix immediately.

-

Allow the color to develop at room temperature for 20 minutes.

-

-

Measurement: Measure the absorbance of the solutions at 520 nm using a spectrophotometer.

-

Quantification: Plot the absorbance of the standards against their concentrations to create a standard curve. Determine the concentration of uronic acids in the sample by interpolating its absorbance on the standard curve.

Antimicrobial Activity

Phenolic compounds, including this compound, are known for their antimicrobial properties.[11] The minimum inhibitory concentration (MIC) is a common parameter used to quantify this activity.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism and medium) and negative (medium only) controls.

-

Incubation: Incubate the microtiter plate under appropriate conditions for the test microorganism (e.g., 37 °C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity

The phenolic hydroxyl group in this compound enables it to act as an antioxidant by donating a hydrogen atom to scavenge free radicals.[3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Experimental Protocol for DPPH Radical Scavenging Assay:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Assay Procedure:

-

In a 96-well plate, add different concentrations of this compound to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with this compound.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, its known antimicrobial and antioxidant properties suggest potential interactions with various cellular processes. As a phenolic compound, it may exert its effects through mechanisms such as:

-

Disruption of Microbial Membranes: The lipophilic nature of the biphenyl (B1667301) structure can facilitate its insertion into the lipid bilayer of microbial cell membranes, leading to increased permeability and cell death.

-

Enzyme Inhibition: The hydroxyl group can interact with the active sites of microbial enzymes, inhibiting their function and disrupting metabolic pathways.

-

Scavenging of Reactive Oxygen Species (ROS): As an antioxidant, this compound can neutralize ROS, thereby protecting cells from oxidative stress and damage to DNA, proteins, and lipids. This suggests a potential role in modulating signaling pathways related to oxidative stress, such as the Nrf2-KEAP1 pathway.

Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.

Toxicology and Safety

Hazard Summary:

-

Skin Irritation: Causes skin irritation.[12]

-

Eye Irritation: Causes serious eye irritation.[12]

-

Respiratory Irritation: May cause respiratory irritation.

Safety Precautions:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical compound with established applications in analytical chemistry and potential for further development in various fields due to its biological activities. This guide provides a foundational understanding of its properties, synthesis, and experimental applications. For researchers and drug development professionals, this compound represents a scaffold that warrants further investigation to explore its full therapeutic and industrial potential. As with all chemicals, it is imperative to adhere to strict safety protocols during its handling and use.

References

- 1. Buy this compound | 580-51-8 | >98% [smolecule.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. CAS 580-51-8: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C12H10O | CID 11381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 580-51-8 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

In-Depth Technical Guide to the Physical Properties of 3-Hydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybiphenyl, also known as m-phenylphenol, is an aromatic organic compound with the chemical formula C₁₂H₁₀O. It consists of a biphenyl (B1667301) backbone substituted with a hydroxyl group at the 3-position. This structure imparts both phenolic and aromatic characteristics, making it a subject of interest in various fields, including organic synthesis, materials science, and pharmacology. This technical guide provides a comprehensive overview of the core physical properties of 3-hydroxybiphenyl, detailed experimental protocols for their determination, and an examination of its role in biological pathways.

Physicochemical Properties

The physical and chemical characteristics of 3-hydroxybiphenyl are crucial for its handling, application, and analysis. A summary of its key properties is presented below.

Table 1: General and Physicochemical Properties of 3-Hydroxybiphenyl

| Property | Value | Source(s) |

| IUPAC Name | (1,1'-Biphenyl)-3-ol | [1][2] |

| Synonyms | 3-Biphenylol, m-Hydroxybiphenyl, m-Phenylphenol | [1][2] |

| CAS Number | 580-51-8 | [1][2] |

| Molecular Formula | C₁₂H₁₀O | [1][2] |

| Molecular Weight | 170.21 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 75 - 80 °C | |

| Boiling Point | >300 °C | |

| pKa | Data not available | |

| LogP (Octanol/Water) | 3.2 | [3] |

Table 2: Solubility of 3-Hydroxybiphenyl

| Solvent | Solubility | Source(s) |

| Water | Limited solubility | [1][4] |

| Ethanol (B145695) | Soluble | [1][4] |

| Diethyl Ether | Soluble | [1][4] |

| Acetone | Soluble | |

| Benzene | Soluble | |

| Chloroform | Soluble | |

| Trifluoroacetic Acid | Soluble | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of 3-hydroxybiphenyl.

3.1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: While a fully assigned spectrum with coupling constants was not available in the searched literature, a publication on 3'-hydroxy-biphenyl-4-carbonitrile provides some insight into the expected regions for the proton signals. For this related compound, the aromatic protons appear in the range of 6.79-7.82 ppm.[5]

-

¹³C NMR: Similarly, for 3'-hydroxy-biphenyl-4-carbonitrile, the carbon signals are reported in the range of 108.7-149.8 ppm.[5]

3.2. Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of 3-hydroxybiphenyl. The NIST WebBook provides the mass spectrum of 3-hydroxybiphenyl, which can be used for its identification.[6] A detailed fragmentation analysis was not explicitly found in the literature.

3.3. Infrared (IR) Spectroscopy

The IR spectrum of 3-hydroxybiphenyl is available on the NIST WebBook.[7] Key expected absorptions would include a broad peak characteristic of the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹) and several peaks in the aromatic region (around 1400-1600 cm⁻¹ for C=C stretching and below 900 cm⁻¹ for C-H bending).

3.4. UV-Vis Spectroscopy

The UV-Vis spectrum of 3-hydroxybiphenyl is also available on the NIST WebBook.[8] Aromatic compounds like 3-hydroxybiphenyl typically exhibit strong absorption in the UV region due to π-π* electronic transitions.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties of organic compounds like 3-hydroxybiphenyl.

4.1. Melting Point Determination

Objective: To determine the temperature range over which the solid 3-hydroxybiphenyl transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 3-hydroxybiphenyl is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

-

Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

4.2. Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid 3-hydroxybiphenyl equals the atmospheric pressure.

Methodology (Microscale):

-

Sample Preparation: A small amount of 3-hydroxybiphenyl is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

Procedure:

-

The apparatus is heated gradually.

-

As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

The heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

4.3. UV-Vis Spectroscopy

Objective: To obtain the ultraviolet-visible absorption spectrum of 3-hydroxybiphenyl.

Methodology:

-

Sample Preparation: A dilute solution of 3-hydroxybiphenyl is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.

-

Apparatus: A calibrated double-beam UV-Vis spectrophotometer.

-

Procedure:

-

A cuvette filled with the pure solvent is used as a reference (blank).

-

A matched cuvette is filled with the sample solution.

-

The spectrum is recorded over the desired wavelength range (typically 200-400 nm for this type of compound).

-

The wavelength(s) of maximum absorbance (λmax) are identified.

-

4.4. IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of 3-hydroxybiphenyl.

Methodology (KBr Pellet Method):

-

Sample Preparation: A few milligrams of dry 3-hydroxybiphenyl are intimately mixed and ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.

-

Apparatus: A hydraulic press and a Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

The ground mixture is placed in a pellet-forming die.

-

The die is subjected to high pressure to form a transparent or translucent KBr pellet.

-

The pellet is placed in the sample holder of the FTIR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Biological Relevance: Biphenyl Degradation Pathway

3-Hydroxybiphenyl is an intermediate in the microbial degradation of biphenyl, a pollutant of environmental concern. Several bacterial strains, particularly from the Pseudomonas genus, are capable of metabolizing biphenyl through a series of enzymatic reactions. The following diagram illustrates a generalized upper pathway for biphenyl degradation.

Caption: Generalized metabolic pathway for the bacterial degradation of biphenyl.

This pathway shows the conversion of biphenyl to benzoate (B1203000) and 2-hydroxypenta-2,4-dienoate via the "bph" enzymes.[9][10][11] While not a direct intermediate in this specific upper pathway, 3-hydroxybiphenyl can be hydroxylated by monooxygenases to form dihydroxybiphenyls, which can then potentially enter similar degradation pathways.[12]

Conclusion

This technical guide has summarized the core physical properties of 3-hydroxybiphenyl, provided detailed methodologies for their experimental determination, and contextualized its relevance within microbial metabolic pathways. The provided data tables and experimental protocols offer a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound. Further research is warranted to fill the existing gaps in quantitative solubility data and detailed spectral assignments to provide an even more complete physicochemical profile of 3-hydroxybiphenyl.

References

- 1. CAS 580-51-8: 3-Phenylphenol | CymitQuimica [cymitquimica.com]

- 2. This compound | C12H10O | CID 11381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. 3-Hydroxybiphenyl [webbook.nist.gov]

- 7. NP-MRD: 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0245095) [np-mrd.org]

- 8. 3-Hydroxybiphenyl [webbook.nist.gov]

- 9. Characterization of the metabolic pathway and catabolic gene expression in biphenyl degrading marine bacterium Pseudomonas aeruginosa JP-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Biphenyl 2,3-Dioxygenase in Pseudomonas alcaliphila JAB1 Is Both Induced by Phenolics and Monoterpenes and Involved in Their Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biotransformation of Biphenyl by Paecilomyces lilacinus and Characterization of Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3-Phenylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-phenylphenol in various organic solvents. The document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical applications where this compound is utilized.

Introduction to this compound

This compound, also known as m-phenylphenol, is an aromatic organic compound with the chemical formula C₁₂H₁₀O. It consists of a phenol (B47542) ring substituted with a phenyl group at the meta-position. This compound is a white to off-white crystalline solid and sees use as an intermediate in the synthesis of various chemical products, including fungicides and disinfectants.[1] Understanding its solubility in different organic solvents is crucial for its application in synthesis, formulation, and various analytical procedures.

Qualitative and Quantitative Solubility Data

| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Ethanol | Soluble[1] | Data not available |

| Diethyl Ether | Soluble[1] | Data not available |

| Benzene | Soluble | Data not available |

| Chloroform | Soluble | Data not available |

| Pyridine | Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] | Data not available |

| Water | Slightly Soluble[1] | 0.014 |

Note: The lack of specific quantitative data highlights a gap in the publicly available chemical literature for this compound.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed experimental protocols for determining the solubility of this compound in organic solvents. The two primary methods described are the Shake-Flask Method with UV-Vis Spectroscopic Analysis and the Gravimetric Method.

This method is a widely used technique for determining the equilibrium solubility of a compound in a solvent.[3][4][5]

3.1.1. Principle

An excess amount of this compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of this compound in the filtrate is determined using UV-Visible spectroscopy by comparing its absorbance to a standard calibration curve.

3.1.2. Materials and Equipment

-

This compound (analytical grade)

-

Organic solvent of interest (HPLC grade)

-

Scintillation vials or screw-cap flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Analytical balance

3.1.3. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the organic solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

-

Calibration Curve Generation:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

-

-

Equilibration:

-

Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

-

Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally by taking measurements at different time points until the concentration remains constant.[3]

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the samples to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by multiplying by the dilution factor.

-

Express the solubility in desired units (e.g., g/100 mL or mol/L).

-

The gravimetric method is a straightforward and absolute method for determining solubility that does not require a calibration curve.[6][7]

3.2.1. Principle

A saturated solution of this compound is prepared, and a known volume of the clear supernatant is carefully transferred to a pre-weighed container. The solvent is then evaporated, and the mass of the remaining this compound is determined.

3.2.2. Materials and Equipment

-

This compound (analytical grade)

-

Organic solvent of interest (volatile)

-

Scintillation vials or screw-cap flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric pipettes

-

Evaporating dish or watch glass

-

Drying oven

-

Analytical balance

-

Desiccator

3.2.3. Procedure

-

Equilibration:

-

Prepare saturated solutions of this compound in the organic solvent as described in the Shake-Flask method (Section 3.1.3, step 3).

-

-

Sample Collection:

-

After equilibration, allow the excess solid to settle.

-

Accurately pipette a known volume of the clear supernatant into a pre-weighed, clean, and dry evaporating dish or watch glass.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating in a drying oven at a temperature well below the boiling point of this compound can be used to expedite this process.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, place the evaporating dish in a drying oven at a moderate temperature (e.g., 50-60°C) to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature.

-

Weigh the dish containing the dried this compound on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Subtract the initial mass of the empty evaporating dish from the final constant mass to determine the mass of the dissolved this compound.

-

Divide the mass of the dissolved this compound by the volume of the supernatant taken to calculate the solubility in the desired units (e.g., g/100 mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the Shake-Flask method.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided detailed experimental protocols for its quantitative determination. While there is a notable lack of published quantitative data, the methodologies outlined here provide a robust framework for researchers and professionals to determine the solubility of this compound in solvents relevant to their specific applications. The provided workflow diagram offers a clear visual representation of the experimental process. Further research to populate the quantitative solubility data for this compound in a broader range of organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. CAS 580-51-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 580-51-8 | >98% [smolecule.com]

- 3. enamine.net [enamine.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. bioassaysys.com [bioassaysys.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Biological Activity of 3-Phenylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylphenol (3-PP), a member of the hydroxybiphenyl class of compounds, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of 3-PP, with a focus on its antimicrobial, antioxidant, and endocrine-disrupting properties. Detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways are presented to support further research and development efforts.

Core Biological Activities of this compound

This compound exhibits a range of biological effects, primarily attributed to its phenolic structure. The main activities investigated include its ability to inhibit microbial growth, scavenge free radicals, and interact with nuclear hormone receptors.

Antimicrobial Activity

This compound has demonstrated efficacy against a spectrum of microorganisms, including bacteria and fungi. Its proposed mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and eventual cell death.

Quantitative Antimicrobial Data

| Microorganism | Assay Type | Result | Reference |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC50) | 3 mM | [1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC of this compound against bacterial and fungal strains can be determined using the broth microdilution method.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Serial Dilutions: A series of twofold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Experimental Workflow for MIC Determination

Antioxidant Activity

The phenolic hydroxyl group in this compound enables it to act as an antioxidant by donating a hydrogen atom to scavenge free radicals. This activity is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While the antioxidant potential of phenolic compounds is well-established, specific quantitative data for this compound is an area for further investigation.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.

-

Sample Preparation: Solutions of this compound at various concentrations are prepared.

-

Reaction: The this compound solutions are mixed with the DPPH solution and incubated in the dark at room temperature.

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance corresponds to the scavenging of DPPH radicals.

-

Calculation of IC50: The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is calculated from a dose-response curve.

DPPH Assay Workflow

References

3-Phenylphenol in Proteomics Research: A Framework for Investigation

Despite being commercially available as a biochemical for proteomics research, public domain scientific literature detailing the specific applications, quantitative data, and established experimental protocols for 3-Phenylphenol in this field is notably scarce. [1] This in-depth guide, therefore, serves as a conceptual framework for researchers, scientists, and drug development professionals. It outlines how a compound like this compound could be investigated using contemporary proteomics methodologies to elucidate its mechanism of action, identify protein targets, and understand its impact on cellular signaling pathways. The protocols and data presented herein are illustrative, based on established proteomic workflows for other small molecules, and are intended to provide a strategic roadmap for future research.

Target Identification and Deconvolution using Chemical Proteomics

A primary goal in studying a bioactive small molecule like this compound is to identify its protein interaction partners. Chemical proteomics offers a powerful suite of tools for this "target deconvolution."[2][3][4][5] These methods typically involve creating a chemical probe based on the molecule of interest to "fish" for its binding partners in a complex biological sample.

Chemical Probe-Based Approaches

A this compound-derived chemical probe could be synthesized to facilitate the enrichment and identification of its interacting proteins.[6][7][8] This typically involves modifying the this compound structure to include a reactive group for covalent modification of targets and/or a reporter tag (e.g., biotin) for enrichment.

Experimental Workflow: Chemical Probe Pull-Down Assay

The following diagram illustrates a typical workflow for a chemical probe-based proteomics experiment.

Experimental Protocol: Chemical Probe Pull-Down Coupled with Mass Spectrometry

-

Probe Synthesis: Synthesize a this compound derivative containing a linker arm and a biotin (B1667282) tag.

-

Cell Culture and Lysis: Culture human cells (e.g., a relevant cancer cell line or a model organism) to a sufficient density. Lyse the cells to create a whole-cell protein extract.

-

Probe Incubation: Incubate the cell lysate with the this compound-biotin probe. A control incubation with a vehicle (e.g., DMSO) and a competition experiment with an excess of unmodified this compound should be performed in parallel.

-

Enrichment: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe-protein complexes.

-

Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads. The eluted proteins are then denatured, reduced, alkylated, and digested into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the acquired MS/MS spectra against a protein sequence database to identify the proteins. Quantify the relative abundance of proteins in the probe-treated sample versus the controls to identify specific binding partners.

Hypothetical Data Presentation

The results of such an experiment could be presented in a table format, highlighting the proteins that were significantly enriched in the presence of the this compound probe.

| Protein ID | Gene Name | Fold Enrichment (Probe vs. Control) | p-value | Function |

| P04637 | TP53 | 15.2 | <0.001 | Tumor suppressor |

| Q06830 | HSP90AA1 | 12.8 | <0.001 | Molecular chaperone |

| P62937 | EEF1A1 | 10.5 | <0.005 | Elongation factor |

| P11021 | HSPD1 | 8.9 | <0.01 | Chaperonin |

Quantitative Proteomics to Assess Cellular Responses

Beyond direct target identification, quantitative proteomics can reveal the broader cellular response to this compound treatment by measuring changes in the abundance of thousands of proteins.[9][10][11][12][13][14][15] Label-free quantification and isobaric labeling (e.g., TMT) are common strategies.[13]

Experimental Workflow: TMT-based Quantitative Proteomics

This diagram outlines the workflow for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment to assess the effects of this compound on the proteome.

Experimental Protocol: TMT-based Quantitative Proteomics

-

Cell Culture and Treatment: Grow cells in multiple replicates for each condition (e.g., control and this compound treated).

-

Protein Extraction and Digestion: Harvest the cells, extract the proteins, and digest them into peptides using trypsin.

-

TMT Labeling: Label the peptides from each sample with a different TMT isobaric tag.

-

Sample Pooling and Fractionation: Combine the labeled peptide samples into a single mixture. This mixture can be fractionated to increase the depth of proteome coverage.

-

LC-MS/MS Analysis: Analyze the pooled and fractionated sample by LC-MS/MS.

-

Data Analysis: Identify the peptides and proteins from the MS/MS spectra. The relative abundance of each protein across the different conditions is determined by comparing the intensities of the TMT reporter ions.

-

Bioinformatics Analysis: Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment. Pathway analysis can then be used to understand the biological processes affected.

Hypothetical Data Presentation

The results of a quantitative proteomics study could be summarized in a table listing the differentially expressed proteins.

| Protein ID | Gene Name | Log2 Fold Change (Treated/Control) | p-value | Biological Process |

| P04637 | TP53 | 1.58 | <0.01 | Apoptosis |

| P08238 | HSP90AB1 | 1.25 | <0.05 | Protein folding |

| P60709 | ACTB | -1.89 | <0.01 | Cytoskeleton organization |

| Q13131 | NFE2L2 | 2.10 | <0.001 | Oxidative stress response |

Elucidating Effects on Signaling Pathways

Changes in protein abundance and post-translational modifications, such as phosphorylation, are key to understanding how a compound affects cellular signaling.[16][17][18] Phosphoproteomics, a sub-discipline of proteomics, can be used to map the signaling cascades impacted by this compound.

Hypothetical Signaling Pathway Affected by this compound

Based on the hypothetical data above, this compound might induce a cellular stress response. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Experimental Protocol: Phosphoproteomics

A phosphoproteomics experiment would follow a similar workflow to the quantitative proteomics experiment described above, with the addition of a phosphopeptide enrichment step (e.g., using titanium dioxide or immobilized metal affinity chromatography) after tryptic digestion and before LC-MS/MS analysis. This enrichment is crucial for detecting the low-abundance phosphopeptides that are central to cell signaling.

Conclusion

While direct experimental evidence for the role of this compound in proteomics research is currently lacking in the accessible scientific literature, the field of proteomics provides a clear and robust set of tools to investigate its biological activity. By employing chemical probe-based target identification, quantitative proteomics, and phosphoproteomics, researchers can systematically uncover the protein interactions, cellular responses, and effects on signaling pathways of this compound. This guide provides a foundational framework to stimulate and direct such future research endeavors, ultimately enabling the scientific community to validate and expand upon the claim that this compound is a useful biochemical for proteomics research.

References

- 1. scbt.com [scbt.com]

- 2. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]

- 3. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. europeanreview.org [europeanreview.org]

- 6. A chemical probe unravels the reactive proteome of health-associated catechols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A chemical probe unravels the reactive proteome of health-associated catechols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Mass Spectrometry-Based Proteomics: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative label-free proteomic analysis of mouse ovarian antral follicles following oral exposure to a human-relevant mixture of three phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An accessible workflow for high-sensitivity proteomics using parallel accumulation-serial fragmentation (PASEF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 15. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 16. Proteomics approaches to decipher new signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. New Proteomic Technologies for the Analysis of Tyrosine Kinase Signaling Pathways - PURDUE UNIVERSITY [portal.nifa.usda.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 3-Phenylphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylphenol, also known as 3-hydroxybiphenyl, and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of these derivatives. A key focus is placed on the prevalent synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling reaction, for which a detailed experimental protocol is provided. Quantitative data from representative synthetic procedures are summarized for comparative analysis. Furthermore, this guide elucidates the known biological activities of this compound derivatives, including their antimicrobial, antioxidant, and antiproliferative effects, and presents putative signaling pathways and mechanisms of action. The information is intended to serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel this compound-based compounds.

Introduction

This compound is an organic compound consisting of a biphenyl (B1667301) structure with a hydroxyl group at the 3-position.[1] This scaffold is a key pharmacophore in a variety of biologically active molecules. The substitution pattern on the biphenyl rings allows for the fine-tuning of physicochemical and pharmacological properties, making this compound derivatives attractive targets for drug discovery programs. Their reported biological activities include antimicrobial, antioxidant, and antiproliferative effects, highlighting their potential in addressing various therapeutic needs.[2][3][4] This guide will delve into the synthetic strategies for accessing these valuable compounds and explore the current understanding of their mechanisms of action.

Synthesis of this compound Derivatives

The construction of the biaryl core of this compound derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method.[5] This reaction involves the coupling of an aryl boronic acid with an aryl halide or triflate, catalyzed by a palladium(0) complex.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.[6] The catalytic cycle, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

General Synthetic Workflow

A typical workflow for the synthesis and purification of this compound derivatives via the Suzuki-Miyaura coupling is outlined below.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-bromophenol (B21344) and phenylboronic acid.

Materials:

-

3-Bromophenol

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add toluene, ethanol, and water in a 4:1:1 ratio to the flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.

Quantitative Data on the Synthesis of Biphenyl Derivatives

The following table summarizes the yields for the synthesis of various biphenyl carboxylic acids via a Suzuki-Miyaura cross-coupling reaction, demonstrating the versatility of this method.[8]

| Entry | Aryl Halide (1.0 eq) | Aryl Boronic Acid (1.2 eq) | Product | Yield (%) |

| 1 | 3-Bromobenzoic acid | Phenylboronic acid | Biphenyl-3-carboxylic acid | 95 |

| 2 | 4-Bromobenzoic acid | Phenylboronic acid | Biphenyl-4-carboxylic acid | 98 |

| 3 | 3-Bromobenzoic acid | 4-Methylphenylboronic acid | 4'-Methylbiphenyl-3-carboxylic acid | 92 |

| 4 | 4-Bromobenzoic acid | 4-Methoxyphenylboronic acid | 4'-Methoxybiphenyl-4-carboxylic acid | 96 |

| 5 | 3-Bromobenzoic acid | 4-Chlorophenylboronic acid | 4'-Chlorobiphenyl-3-carboxylic acid | 90 |

Biological Activities and Signaling Pathways

This compound and its derivatives have been reported to exhibit a range of biological activities. The underlying mechanisms of action are areas of active research.

Antimicrobial Activity

Phenolic compounds, including this compound, are known for their antimicrobial properties.[9] The primary mechanism is believed to involve the disruption of the microbial cell membrane.[2] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Additionally, these compounds can interfere with essential cellular processes such as enzyme function and nucleic acid synthesis.[10]

Antioxidant Activity

The antioxidant properties of this compound derivatives are attributed to their ability to act as radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage.[3]

Antiproliferative Activity

Certain derivatives of this compound have demonstrated antiproliferative activity against cancer cell lines.[4] The proposed mechanisms often involve the induction of apoptosis, or programmed cell death. This can occur through the modulation of key signaling pathways that regulate cell survival and death, such as the p53 and Bcl-2 family pathways. For instance, some compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[11][12]

References